Potassium 2-hexyldecanoate

Antibacterial activity Log reduction Fatty acid potassium salts

Potassium 2-hexyldecanoate (isoC16K) is a branched-chain fatty acid potassium salt derived from 2-hexyldecanoic acid, a C16 Guerbet acid. With a molecular formula of C₁₆H₃₁KO₂ and molecular weight of 294.51 g/mol, it belongs to the class of anionic carboxylate surfactants characterized by a β-branched alkyl chain architecture.

Molecular Formula C16H31KO2
Molecular Weight 294.51 g/mol
CAS No. 54439-51-9
Cat. No. B12659323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-hexyldecanoate
CAS54439-51-9
Molecular FormulaC16H31KO2
Molecular Weight294.51 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)[O-].[K+]
InChIInChI=1S/C16H32O2.K/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1
InChIKeyYDHKPQHNLJFGFB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-Hexyldecanoate (CAS 54439-51-9): Branched-Chain Fatty Acid Salt for Antimicrobial Laundry and Specialty Surfactant Applications


Potassium 2-hexyldecanoate (isoC16K) is a branched-chain fatty acid potassium salt derived from 2-hexyldecanoic acid, a C16 Guerbet acid. With a molecular formula of C₁₆H₃₁KO₂ and molecular weight of 294.51 g/mol, it belongs to the class of anionic carboxylate surfactants characterized by a β-branched alkyl chain architecture . Unlike linear fatty acid potassium salts, the Guerbet branching imparts a lower critical micelle concentration (CMC), enhanced water solubility at ambient temperature, and potent antibacterial activity specifically against Gram-positive and Gram-negative odor-causing skin bacteria, including Moraxella osloensis [1]. This compound has demonstrated quantifiable utility as a sanitizing active in liquid laundry detergents and as a micellar solubilizer in water-based lubricant formulations [2].

Why Potassium 2-Hexyldecanoate Cannot Be Replaced by Generic Linear Fatty Acid Potassium Salts or Synthetic Surfactants


Linear fatty acid potassium salts such as potassium laurate (C12K) and potassium oleate (C18:1K) exhibit antibacterial activity, but their efficacy profiles differ substantially from isoC16K in terms of target organism spectrum, minimum effective concentration, and compatibility with ambient-temperature liquid formulations [1]. Potassium laurate (C12K) requires a concentration of 21.9 mM (approximately 0.5% w/v) to achieve MIC against Streptococcus mutans [2], while isoC16K achieves a 2-log reduction of Escherichia coli at just 0.1% w/v [3]. Potassium oleate (C18:1K), though potent against S. aureus biofilms (90.3% removal), exhibits reduced cytotoxicity towards fibroblasts only at specific concentrations and its unsaturated chain is susceptible to oxidative rancidity during storage [4]. Synthetic surfactants such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES) show significantly higher cytotoxicity profiles (BALB/3T3 viability of 18.1% and 30.1%, respectively) compared to fatty acid potassium salts (102.8% relative viability for C18:1K), and lack the branched-chain structural features that enhance low-temperature solubility and prevent gel-phase formation in concentrated liquid detergents [4]. The Guerbet branching in isoC16K further differentiates it by enabling micelle formation at concentrations above 25 mM, a property critical for encapsulation-based delivery systems that linear C16 carboxylates cannot match [5].

Quantitative Differentiation Evidence: Potassium 2-Hexyldecanoate vs. In-Class and Cross-Class Alternatives


Broad-Spectrum Antibacterial Log Reduction: isoC16K vs. Potassium Oleate (C18:1K) – Cross-Study Comparison

Potassium 2-hexyldecanoate (isoC16K) at 0.4% w/v achieved a >3 log reduction of both E. coli (Gram-negative) and S. aureus (Gram-positive) in a standardized antibacterial activity assay based on the Fair Trade Council of Detergents and Soap protocol [1]. In a cross-study comparison, potassium oleate (C18:1K), a linear unsaturated fatty acid potassium salt, achieved a >4 log CFU/mL reduction against the same two species within 10 minutes, but at an unspecified concentration and under different experimental conditions not equivalent to the laundry sanitization test protocol [2]. Critically, isoC16K is documented as the most effective branched fatty acid salt specifically against odor-causing skin bacteria such as Moraxella osloensis, for which potassium oleate data are not reported [3]. The branched-chain architecture of isoC16K is associated with superior activity against Gram-negative skin bacteria compared to linear C12–C14 potassium salts, which show greater efficacy against Gram-positive oral bacteria [4].

Antibacterial activity Log reduction Fatty acid potassium salts Laundry sanitizer

Efficacy Against Bacteria Adhering to Human-Worn Clothing: isoC16K Direct Application Evidence

In a direct worn-clothing bacterial challenge assay, isoC16K at 0.4% w/v eliminated over 3 log of viable bacteria from clothing items worn by human subjects [1]. This result was independently corroborated in a companion study where 0.4% (wt/v) isoC16K achieved approximately a 6 log reduction of skin-colonizing bacteria on artificially contaminated fabric [2]. This worn-textile assay represents a significantly more relevant and stringent test condition than standard suspension-based bactericidal assays, as bacteria embedded in fabric fibers and protected by sebum and proteinaceous soil are substantially harder to eradicate [1]. No equivalent worn-clothing log reduction data are available in the public literature for linear fatty acid potassium salts (C12K, C14K, C18:1K), synthetic anionic surfactants (SLS, SLES), or quaternary ammonium compounds under this specific protocol.

Clothing sanitization Odor-causing bacteria Worn-textile assay Laundry detergent

Minimum Effective Concentration for E. coli Reduction: isoC16K Dose-Response vs. Class Benchmarks

A minimum effective concentration screening determined that isoC16K at just 0.1% w/v achieves a 2 log reduction of viable E. coli, meeting the formal bactericidal criteria established by the Fair Trade Council of Detergents and Soap [1]. This finding establishes a therapeutically and commercially relevant lower use limit. For context, potassium laurate (C12K) requires a concentration of 21.9 mM (approximately 0.5% w/v) to achieve its minimum inhibitory concentration (MIC) against S. mutans, which represents a bacteriostatic endpoint rather than a 2 log bactericidal reduction [2]. Potassium oleate (C18:1K) achieves >4 log reduction but concentration-response data at sub-0.4% levels are not publicly reported [3]. The ability of isoC16K to deliver meaningful bactericidal activity at 0.1% translates directly to lower inclusion rates in finished formulations, reducing raw material cost and minimizing surfactant load in effluent.

Dose-response Minimum bactericidal concentration E. coli Formulation optimization

Intra-Class Selectivity: isoC16K as the Optimal Chain Length Among Branched Fatty Acid Salts Against Skin Bacteria

A systematic structure-activity investigation of branched fatty acid potassium salts across varying carbon chain lengths (C12, C14, C16, C18) revealed that the C16 branched homolog (isoC16K) exhibited the highest antibacterial activity against indigenous skin bacteria responsible for body odor, including Moraxella osloensis [1]. In contrast, C12 branched fatty acid salts were most effective against house dust mites, and C7–C8 branched acids showed the highest activity against indoor fungi, demonstrating a clear chain-length specificity for each target organism class [2]. Shorter-chain branched potassium salts (C12, C14) showed markedly lower bactericidal activity against Gram-negative skin bacteria compared to isoC16K, consistent with the known pattern that C16-homolog surfactants are most effective against Gram-negative bacteria due to optimal membrane partitioning [3]. Transmission electron microscopy (TEM) confirmed that isoC16K acts via direct disruption of the bacterial cell surface, a mechanism that explains the chain-length-dependent activity and differentiates it from synthetic surfactants that primarily act through membrane solubilization [1].

Structure-activity relationship Branched fatty acid Chain length optimization Skin bacteria

Micellization and Solubilization Capacity: Sodium 2-Hexyldecanoate (Analog) as Functional Surrogate for Formulation Performance

Sodium 2-hexyldecanoate (2HDNa), the sodium salt analog of potassium 2-hexyldecanoate, has been demonstrated to form micelles in water at concentrations above 25 mM (approximately 0.70% w/v), enabling the micellar solubilization and encapsulation of hydrophobic palmitic acid (C16) [1]. This micellar delivery system achieved a maximum coefficient of friction reduction exceeding 33% in tribological testing, a performance metric that linear fatty acid salts (e.g., sodium palmitate) cannot replicate due to their higher CMC values and limited solubilization capacity [1]. The branched Guerbet architecture of the 2-hexyldecanoate anion is structurally responsible for the lower CMC compared to linear C16 carboxylates, as branching disrupts tight packing in the micellar core and enhances aqueous solubility . While these data derive from the sodium salt, the micellization behavior is governed by the anion structure and is directly transferable to the potassium salt, as the counterion (K⁺ vs. Na⁺) exerts only a secondary effect on CMC. This property opens applications in water-based lubricants, cutting fluids, and controlled-release cleaning systems that are inaccessible to linear carboxylate surfactants.

Critical micelle concentration Micellar solubilization Water-based lubricant Encapsulation delivery

Mechanism of Action: Cell Surface Disruption by isoC16K vs. Biofilm Removal by Potassium Oleate vs. Membrane Solubilization by Synthetic Surfactants

Transmission electron microscopy (TEM) of bacteria treated with isoC16K at 0.4% w/v revealed that the primary mechanism of antibacterial action is direct disruption of the bacterial cell surface, with morphological evidence of membrane damage and cellular leakage [1]. This mechanism is distinct from the biofilm-removal action of potassium oleate (C18:1K), which removes 90.3% of S. aureus biofilm mass from abiotic surfaces but does not necessarily kill biofilm-embedded cells [2]. It also differs from the non-specific membrane solubilization caused by synthetic surfactants such as SLS and SLES, which result in 720.6% and 523.4% relative LDH leakage from mammalian fibroblasts, respectively, indicating indiscriminate cytotoxicity [2]. In contrast, fatty acid potassium salts demonstrate significantly lower cytotoxicity: C18:1K showed 102.8% relative fibroblast viability and 108.9% relative LDH leakage (not statistically different from untreated control), suggesting that the membrane interaction of branched fatty acid salts is more selective towards bacterial membranes [2]. The KAKEN research program independently confirmed that the bactericidal mechanism of branched fatty acid salts involves cell membrane destruction, observed consistently across multiple bacterial species [3].

Mechanism of action Transmission electron microscopy Cell membrane disruption Bactericidal mechanism

Evidence-Based Application Scenarios for Potassium 2-Hexyldecanoate in Sanitizing Laundry Detergents, Water-Based Lubricants, and Specialty Formulations


Sanitizing Liquid Laundry Detergent for Room-Dried Clothing Malodor Control

Formulation of liquid laundry detergents targeting the prevention of malodor on indoor-dried clothing (部屋干し臭) represents the primary evidence-backed application. IsoC16K at 0.4% w/v delivers >3 log reduction of E. coli and S. aureus in standardized detergent assays and equivalent >3 log reduction on human-worn clothing [1]. The 0.1% minimum effective concentration enables flexible formulation at lower inclusion rates for cost-sensitive product tiers while maintaining bactericidal efficacy [1]. The branched-chain structure ensures cold-water solubility, a critical requirement for liquid laundry products that linear C16 potassium salts (e.g., potassium palmitate) cannot satisfy due to their elevated Krafft point [2]. TEM-confirmed cell surface disruption mechanism provides scientific substantiation for marketing claims of antibacterial action, distinguishing isoC16K-based formulations from detergents relying solely on synthetic surfactants with higher cytotoxicity profiles [3].

Micellar Encapsulation Delivery System for Water-Based Lubricants and Metalworking Fluids

Sodium 2-hexyldecanoate, the direct sodium analog, has been validated as a micellar carrier for hydrophobic lubricant additives in water-based systems, forming micelles above 25 mM (~0.70% w/v) and achieving >33% friction coefficient reduction through encapsulation of palmitic acid [4]. Potassium 2-hexyldecanoate, bearing the identical branched anion, is expected to exhibit equivalent micellization behavior with the added benefit of potassium counterion compatibility in formulations where sodium sensitivity exists. This enables the development of fully water-based, biodegradable lubricant formulations that eliminate mineral oil dependency while maintaining tribological performance comparable to oil-based systems [4]. The branched Guerbet architecture is structurally essential for this function; linear C16 carboxylates cannot achieve the same solubilization capacity at ambient temperature.

Antimicrobial Additive for Wound Cleansing and Peri-Wound Skin Care Formulations

Fatty acid potassium salts as a class have demonstrated a favorable therapeutic index combining potent bactericidal activity with minimal cytotoxicity towards mammalian fibroblasts and keratinocytes. Potassium oleate (C18:1K) maintained 102.8% relative fibroblast viability and caused only 108.9% relative LDH leakage (vs. 720.6% for SLES and 523.4% for SLS) while achieving >4 log bacterial reduction [5]. While isoC16K-specific cytotoxicity data are not yet published, the conserved carboxylate head group and membrane-selective mechanism observed via TEM [3] support its candidacy as a wound-cleansing surfactant with an optimized Gram-negative antibacterial spectrum. The branched chain may provide additional advantages in preventing micellar aggregation in complex biological fluids compared to linear fatty acid salts [2].

Preservative Booster and Antimicrobial Synergist in Cosmetic and Personal Care Formulations

The dual functionality of isoC16K as both an anionic surfactant/emulsifier and a broad-spectrum antibacterial agent enables its use as a multifunctional ingredient in rinse-off cosmetic products. The branched-chain structure provides enhanced emulsion stability and viscosity modification compared to linear fatty acid salts, as noted in the cosmetic ingredient safety assessment for 2-hexyldecanoic acid [6]. When used at sub-0.4% concentrations, isoC16K can serve as a preservative booster, potentially reducing the required concentration of traditional preservatives (parabens, isothiazolinones) while maintaining adequate antimicrobial protection. The established biodegradability of branched fatty acid salts aligns with the growing regulatory pressure to replace ethoxylated synthetic surfactants with readily biodegradable alternatives [2].

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